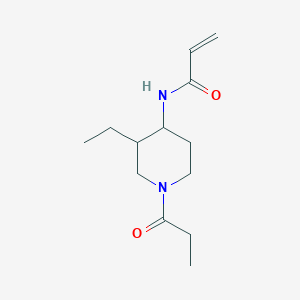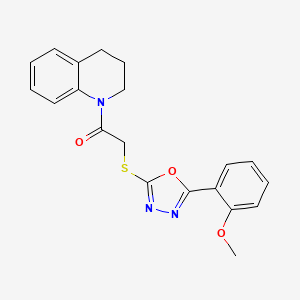
N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide, also known as EPPI, is a chemical compound that has been studied for its potential applications in scientific research. This molecule is a piperidine derivative that has a propenamide group attached to its nitrogen atom. EPPI has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide is thought to act as a modulator of various receptors in the brain and body. It has been shown to bind to the dopamine D2 receptor and the sigma-1 receptor, among others. By modulating the activity of these receptors, N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide may affect various physiological processes, including neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide has been shown to exhibit interesting biochemical and physiological effects. For example, it has been shown to increase dopamine release in the striatum, a brain region involved in reward and motivation. N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide has also been shown to increase the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide is its high affinity for various receptors, which makes it a potentially useful tool for investigating their roles in various physiological processes. However, one limitation is that N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide is a relatively complex molecule to synthesize, which may limit its availability for use in experiments.
Orientations Futures
There are several potential future directions for research on N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide. One area of interest is its potential as a tool for investigating the roles of various receptors in the brain and body. Another potential direction is the investigation of N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide's effects on various physiological processes, such as pain sensation and reward processing. Additionally, further research is needed to optimize the synthesis of N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide and to develop more efficient methods for its production.
Méthodes De Synthèse
The synthesis of N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide can be achieved through a multistep process. The first step involves the reaction of 3-ethyl-4-piperidone with propargyl bromide to form N-(3-ethyl-1-propynyl)piperidin-4-one. This intermediate is then reacted with acetic anhydride to form N-(3-ethyl-1-propynyl)piperidin-4-ol, which is subsequently reacted with propionyl chloride to form N-(3-ethyl-1-propynyl)piperidin-4-yl propionate. Finally, this compound is reacted with acetic acid and acetic anhydride to form N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide.
Applications De Recherche Scientifique
N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide has been studied for its potential applications in scientific research. One area of interest is its potential as a ligand for various receptors, including the dopamine D2 receptor and the sigma-1 receptor. N-(3-Ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide has been shown to exhibit high affinity for these receptors, making it a potential tool for investigating their roles in various physiological processes.
Propriétés
IUPAC Name |
N-(3-ethyl-1-propanoylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-4-10-9-15(13(17)6-3)8-7-11(10)14-12(16)5-2/h5,10-11H,2,4,6-9H2,1,3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAJYMBPIDJHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1NC(=O)C=C)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2509805.png)
![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2509806.png)
![3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2509808.png)


![2-(ethyl{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2509813.png)

![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2509816.png)


![N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2509820.png)

